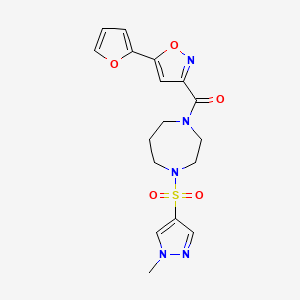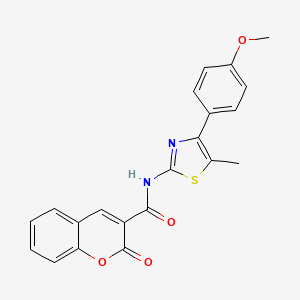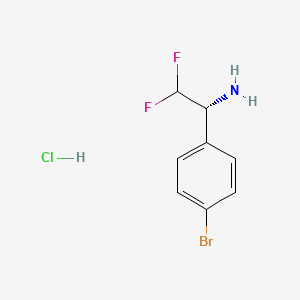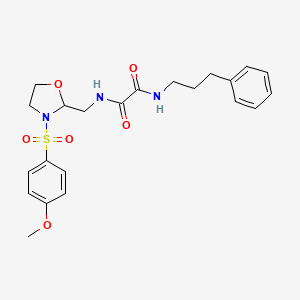![molecular formula C22H17N3O4S2 B2620969 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate CAS No. 477862-27-4](/img/structure/B2620969.png)
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate, also known as TH287, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a cancer treatment.
作用机制
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate inhibits the activity of MTH1 by binding to its active site. This prevents MTH1 from removing oxidized nucleotides from the nucleotide pool, leading to an accumulation of these nucleotides in the cell. This accumulation can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy. In addition, this compound has been shown to have minimal toxicity in normal cells.
实验室实验的优点和局限性
One advantage of using 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate in lab experiments is its specificity for MTH1. This allows for the selective targeting of cancer cells without affecting normal cells. However, one limitation of using this compound is its relatively low potency, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate. One direction is to improve its potency and selectivity for MTH1. Another direction is to study its effectiveness in vivo using animal models. Additionally, this compound could be studied in combination with other cancer treatments, such as radiation therapy or chemotherapy. Finally, the potential use of this compound as a diagnostic tool for cancer could be explored.
合成方法
The synthesis of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate involves several steps. The first step is the synthesis of 2-amino-4-(2-thienyl)pyrimidine, which is achieved by reacting 2-chlorothiophene with guanidine carbonate in the presence of a palladium catalyst. The second step is the synthesis of 4-[4-(2-thienyl)-2-pyrimidinyl]phenol, which is achieved by reacting 2-amino-4-(2-thienyl)pyrimidine with 4-bromobenzophenone in the presence of a palladium catalyst. The final step is the synthesis of this compound, which is achieved by reacting 4-[4-(2-thienyl)-2-pyrimidinyl]phenol with acetic anhydride and benzenesulfonyl chloride in the presence of a base.
科学研究应用
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate has been studied for its potential as a cancer treatment. Specifically, it has been shown to inhibit the activity of the DNA damage response protein, MTH1. MTH1 is responsible for removing oxidized nucleotides from the nucleotide pool, which is important for maintaining genomic stability. Inhibition of MTH1 leads to an accumulation of oxidized nucleotides, which can induce DNA damage and cell death in cancer cells. This compound has been shown to be effective in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer.
属性
IUPAC Name |
[4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S2/c1-15(26)24-17-6-10-19(11-7-17)31(27,28)29-18-8-4-16(5-9-18)22-23-13-12-20(25-22)21-3-2-14-30-21/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKUBDZCHHVCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2620893.png)
![8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620894.png)
![6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one](/img/structure/B2620895.png)
![N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2620896.png)
![(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate](/img/structure/B2620902.png)

![N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B2620904.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B2620905.png)
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2620906.png)
